molecular formula C18H23N3O8S B14651628 S-Mandelylglutathione CAS No. 50409-83-1

S-Mandelylglutathione

Cat. No.: B14651628
CAS No.: 50409-83-1
M. Wt: 441.5 g/mol
InChI Key: YUKXYNWSJMQEBV-GYZKLXCISA-N
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Description

S-Mandelylglutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is formed through the conjugation of glutathione with mandelic acid, a type of alpha-hydroxy acid. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Mandelylglutathione can be synthesized through enzymatic reactions involving the enzyme glyoxalase I. The synthesis typically involves the reaction of phenylglyoxal with reduced glutathione. The reaction is carried out in an aqueous medium, and the product is purified using ion exchange chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route described above can be scaled up for industrial purposes. The use of bioreactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

S-Mandelylglutathione undergoes various chemical reactions, including:

    Oxidation: The thiol group in glutathione can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The hydroxyl group in the mandelic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol or beta-mercaptoethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of glutathione disulfide.

    Reduction: Regeneration of the thiol form of glutathione.

    Substitution: Formation of various substituted mandelylglutathione derivatives.

Scientific Research Applications

S-Mandelylglutathione has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-Mandelylglutathione involves its interaction with cellular thiol-disulfide exchange systems. The compound can modulate the redox state of cells by participating in oxidation-reduction reactions. It targets various molecular pathways involved in oxidative stress and detoxification processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Mandelylglutathione is unique due to the presence of the mandelic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying specific biochemical pathways and developing targeted therapeutic agents.

Properties

CAS No.

50409-83-1

Molecular Formula

C18H23N3O8S

Molecular Weight

441.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxy-2-phenylacetyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H23N3O8S/c19-11(17(27)28)6-7-13(22)21-12(16(26)20-8-14(23)24)9-30-18(29)15(25)10-4-2-1-3-5-10/h1-5,11-12,15,25H,6-9,19H2,(H,20,26)(H,21,22)(H,23,24)(H,27,28)/t11-,12-,15?/m0/s1

InChI Key

YUKXYNWSJMQEBV-GYZKLXCISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Origin of Product

United States

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